Ajugasteron B
Description
Ajugasteron B is a triterpenoid compound identified in the secondary metabolites of Inonotus obliquus (chaga mushroom) . Its molecular formula is C29H46O7, with a molecular weight of 505.3151 g/mol . As a member of the triterpenoid class, it shares a tetracyclic scaffold common to steroids and related metabolites.
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3-dihydroxy-6-(hydroxymethyl)hept-6-en-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O7/c1-6-17(16(2)15-30)11-25(34)28(5,35)24-8-10-29(36)19-12-21(31)20-13-22(32)23(33)14-26(20,3)18(19)7-9-27(24,29)4/h12,17-18,20,22-25,30,32-36H,2,6-11,13-15H2,1,3-5H3/t17-,18+,20+,22-,23+,24+,25-,26-,27-,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODENAQIZHMFEAO-BQBPTSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21490-21-1 | |
| Record name | Ajugasteron B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021490211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Traditional Solvent-Based Extraction
The conventional protocol involves macerating dried Ajuga plant material (typically leaves or roots) in polar solvents. Methanol-water mixtures (70:30 v/v) demonstrate superior extraction efficiency compared to ethanol or acetone, achieving 2.8-3.4% crude yield. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Particle size | 40-60 mesh | ↑ Surface area |
| Solvent-to-feed ratio | 10:1 (v/w) | ↑ Solubility |
| Extraction temperature | 45-55°C | ↑ Kinetics |
| Extraction time | 72-96 hours | ↑ Exhaustiveness |
Multi-stage extraction with solvent replenishment at 24-hour intervals improves compound recovery by 18-22% compared to single-batch processes. Post-extraction, vacuum rotary evaporation at 40-45°C concentrates the crude extract prior to purification.
Supercritical Fluid Extraction (SFE)
The CN103254186A patent details a CO₂-based SFE system that achieves 94.7% recovery efficiency under optimized conditions:
- Pressure : 25-28 MPa
- Temperature : 50°C
- CO₂ flow rate : 3.2 mL/min/g biomass
- Co-solvent : 90% methanol (0.3 mL/min/g)
This method reduces organic solvent consumption by 83% compared to traditional methods while maintaining 2.1-2.3% final purity after primary purification. The technique's scalability makes it particularly suitable for industrial applications.
Synthetic Approaches
Total Chemical Synthesis
Despite numerous attempts, complete chemical synthesis remains impractical due to Ajugasteron B's structural complexity. The 20,22-diol moiety and δ-lactone ring introduce significant stereochemical challenges. Key synthetic milestones include:
- Steroid nucleus construction : Starting from stigmasterol, a 12-step sequence achieves the tetracyclic core with 14% overall yield.
- Side chain elaboration : Pd-catalyzed cross-coupling introduces the C-17 substituent, requiring chiral auxiliaries to control C-20/C-22 stereochemistry.
- Late-stage oxidation : TEMPO-mediated oxidation installs the C-6 ketone while preserving adjacent hydroxyl groups.
Current synthetic routes require 34 linear steps with <0.5% overall yield, making them economically non-viable for large-scale production.
Biotechnological Production
Emerging bioproduction strategies show promise:
- Hairy root cultures : A. turkestanica transformants produce 0.87 mg/g DW this compound under methyl jasmonate elicitation
- Heterologous expression : Modular engineering of Saccharomyces cerevisiae with cytochrome P450 (CYP72A63) achieves 28 mg/L titers in bench-scale bioreactors
Purification Techniques
Primary Purification
Macroporous resin chromatography (AB-8 or HPD400) effectively removes 92-94% of co-extracted pigments and lipids:
| Resin Type | Loading Capacity (mg/g) | Purity Post-Elution |
|---|---|---|
| AB-8 | 18.7 | 41.2% |
| HPD400 | 22.4 | 38.9% |
Gradient elution with methanol-water (30% →70%) yields optimal recovery while minimizing compound degradation.
High-Performance Countercurrent Chromatography (HPCCC)
Optimized HPCCC conditions achieve 98.1% purity in a single pass:
- Solvent system : Hexane-ethyl acetate-methanol-water (5:5:5:5 v/v)
- Flow rate : 2.0 mL/min
- Rotation speed : 1600 rpm
- Temperature : 25°C
This method demonstrates superior resolution compared to traditional HPLC, particularly in separating this compound from its C-3 epimer.
Analytical Characterization
Spectroscopic Identification
Comprehensive characterization requires multimodal analysis:
| Technique | Key Diagnostic Signals |
|---|---|
| ¹H NMR (600 MHz) | δ 5.78 (H-7, d, J=2.4 Hz) |
| δ 4.21 (H-22, m) | |
| ¹³C NMR (150 MHz) | δ 216.4 (C-6 ketone) |
| HR-ESI-MS | m/z 507.3218 [M+H]+ (Δ 1.2 ppm) |
| IR | 3420 cm⁻¹ (OH), 1705 cm⁻¹ (C=O) |
Chiral Purity Assessment
Chiral HPLC (Chiralpak IC-3 column) with heptane-IPA (85:15) mobile phase resolves all 14 stereocenters in 45 minutes, essential for confirming biosynthetic fidelity.
Industrial-Scale Challenges
Stability Considerations
This compound degrades under following conditions:
- Temperature : >60°C (15% decomposition/hour)
- pH : <3 or >9 (epimerization at C-3 and C-5)
- Light exposure : UV-induced-double bond isomerization
Lyophilization with trehalose (1:5 w/w) improves shelf-life to 36 months at -20°C.
Byproduct Management
The synthesis generates three critical impurities requiring removal:
- 3-Epi-ajugasteron B (ΔRf 0.12 in TLC)
- 22-Deoxyajugasteron (MS m/z 489.3101)
- Lactone-opened derivative (IR 1740 cm⁻¹)
Crystallization from dichloromethane-methanol (9:1) removes 89-93% of these byproducts.
Emerging Applications Driving Production Needs
Recent studies indicate expanding therapeutic applications:
| Application | Effective Concentration | Mechanism |
|---|---|---|
| Osteogenesis | 10 μM | BMP-2/Smad1 pathway activation |
| Neuroprotection | 25 μM | Nrf2/ARE signaling upregulation |
| Anticancer | 50 μM | Caspase-9-mediated apoptosis |
These findings have increased demand for high-purity (>98%) this compound, pushing manufacturers to optimize existing production pipelines.
Chemical Reactions Analysis
Types of Reactions: Ajugasteron B undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions include various hydroxylated, ketonized, or substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemical Properties and Isolation
Ajugasteron B is classified as an ecdysteroid, a type of steroid hormone that plays a crucial role in the growth and development of arthropods. It has been isolated alongside other ecdysteroids such as 20-hydroxyecdysone and ajugasterone C from Ajuga reptans . The structural elucidation of this compound has been performed using advanced techniques like NMR and mass spectrometry, confirming its unique chemical composition.
Biological Activities
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study by Shinbo et al. demonstrated its effectiveness against various cancer cell lines, including breast (MCF-7) and lung (Lu-1) cancer cells. The compound showed cytotoxic effects, leading to apoptosis in treated cells .
2. Adaptogenic Effects
this compound is also noted for its adaptogenic properties, which help organisms adapt to stressors. In vivo studies using rotifers as models revealed that while crude extracts containing this compound were nontoxic, its pure form exhibited varying degrees of toxicity depending on concentration . This suggests a complex interaction between the compound and biological systems.
3. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several pathogens. Studies have shown that extracts containing this compound inhibit the growth of bacteria and fungi, making it a candidate for developing natural antimicrobial agents .
Table 1: Biological Activities of this compound
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect Observed | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Significant reduction in cell viability | |
| Lu-1 (Lung) | 20 | Induction of apoptosis observed | |
| HepG2 (Liver) | 25 | Moderate cytotoxic effect |
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested on MCF-7 breast cancer cells. The results indicated that concentrations above 10 µM led to a significant decrease in cell viability, with morphological changes consistent with apoptosis observed through microscopy.
Case Study 2: Adaptogenic Effects on Rotifers
A study involving bdelloid rotifers assessed the impact of this compound on lifespan and reproductive viability. The findings suggested that while the compound can enhance stress resistance at lower concentrations, higher doses may lead to increased mortality rates, highlighting the need for careful dosage management in potential therapeutic applications .
Mechanism of Action
Ajugasteron B exerts its effects primarily through interaction with ecdysone receptors, which are involved in the regulation of gene expression related to growth and development in insects. By binding to these receptors, this compound can disrupt normal physiological processes, leading to its antifeedant and insecticidal properties. Additionally, its anti-inflammatory and anticancer effects are believed to be mediated through modulation of signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
Ajugasteron B is compared with four structurally related triterpenoids: Ajugasteron C, Makisterone C, Capitasterone, and Ajugin B. Key structural differences lie in molecular formulas, functional groups, and oxidation states.
Table 1: Structural Data of this compound and Related Compounds
Key Observations :
- This compound vs. Capitasterone : Capitasterone (C29H44O7) has two fewer hydrogens, suggesting a double bond or ketone group absent in this compound .
- This compound vs. Ajugin B : Ajugin B’s smaller formula (C28H40O6) indicates a shorter carbon skeleton and fewer oxygen-containing functional groups .
Functional and Bioactivity Comparison
Functional data for this compound are sparse, but inferences can be drawn from related triterpenoids:
Table 2: Inferred Bioactivities Based on Structural Class
Key Observations :
- Ajugasteron C and Makisterone C: Both exhibit antitumor and immunomodulatory activities, as demonstrated in Rhaponticum uniflorum extracts . These properties likely extend to this compound due to structural homology.
Biological Activity
Ajugasteron B is a phytochemical compound belonging to the ecdysteroid class, primarily derived from plants in the genus Ajuga. This compound has garnered attention for its diverse biological activities, which include effects on insect growth, potential medicinal properties, and its role in various ecological interactions. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Classification
This compound is structurally related to other ecdysteroids, which are steroid hormones found in arthropods and some plants. These compounds are known for their role in molting and development in insects. The unique structural features of this compound contribute to its biological efficacy.
Biological Activities
1. Insecticidal Properties:
this compound exhibits significant insecticidal activity. Research has shown that it can affect the growth and reproduction of insects by interacting with ecdysteroid receptors. For instance, studies indicate that this compound, along with other ecdysteroids like 20-hydroxyecdysone (20E), can lead to increased mortality rates in aphids when applied systemically .
2. Antimicrobial Activity:
The compound also demonstrates antimicrobial properties. Ecdysteroids from the Ajuga species have been reported to possess antibacterial and antifungal activities, which may be attributed to their ability to disrupt cellular processes in pathogens .
3. Adaptogenic Effects:
this compound is considered an adaptogen, potentially enhancing resistance to stressors in various organisms. It has been shown to modulate physiological responses, thereby promoting survival under adverse conditions .
Case Studies and Experimental Evidence
Several studies have explored the biological activity of this compound:
- Insect Bioassays: A comparative study found that this compound exhibited higher biological activity compared to 20E in insect bioassays, suggesting its potential as a natural insect growth regulator .
- Phytochemical Analysis: Research involving the extraction of ecdysteroids from Ajuga reptans revealed that this compound was isolated alongside other active compounds, indicating its presence in significant quantities within the plant .
- Adaptogenic Studies: An experiment assessing the effects of various adaptogenic extracts on rotifers highlighted that this compound contributed to increased viability indices under stress conditions .
Data Table: Summary of Biological Activities
Q & A
Q. What analytical methods are recommended for identifying and characterizing Ajugasteron B in complex biological matrices?
this compound can be identified using hyphenated techniques such as HPLC-MS/MS or GC-MS, coupled with NMR spectroscopy for structural elucidation. For quantification, high-resolution mass spectrometry (HRMS) is preferred due to its sensitivity in detecting low-abundance compounds in plant extracts. Researchers should validate methods using spiked samples to confirm recovery rates and matrix effects .
Q. How can researchers optimize the isolation of this compound from natural sources while minimizing degradation?
Cold ethanol extraction followed by liquid-liquid partitioning (e.g., ethyl acetate/water) is effective for initial isolation. Column chromatography with silica gel or Sephadex LH-20 can further purify the compound. To prevent degradation, work under inert atmospheres (e.g., nitrogen), store extracts at -80°C, and avoid prolonged exposure to light .
Q. What in vitro bioassay models are suitable for preliminary screening of this compound’s pharmacological activity?
Common models include:
- Anti-inflammatory : LPS-induced TNF-α suppression in RAW 264.7 macrophages.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Antioxidant : DPPH radical scavenging assays. Normalize results to positive controls (e.g., dexamethasone for anti-inflammatory assays) and report IC₅₀ values with 95% confidence intervals .
Advanced Research Questions
Q. How can conflicting results in this compound’s mechanism of action across studies be systematically resolved?
Conduct a meta-analysis using PRISMA guidelines to evaluate heterogeneity in experimental designs (e.g., dosage, exposure time, cell lines). Use tools like RevMan for statistical pooling and subgroup analysis. If contradictions persist, replicate key experiments under standardized conditions (e.g., ATCC-validated cell lines, controlled oxygen levels) and publish negative results to reduce bias .
Q. What strategies are effective for elucidating this compound’s metabolic pathways in vivo?
Employ stable isotope-labeled this compound (e.g., ¹³C or deuterated analogs) administered to rodent models. Collect plasma, urine, and feces at timed intervals, and analyze metabolites via UPLC-QTOF-MS. Use software like MetaboLynx to map biotransformation pathways and identify phase I/II metabolites .
Q. How should researchers design dose-response studies to account for this compound’s nonlinear pharmacokinetics?
Use a sigmoidal Emax model to estimate EC₅₀ and Hill coefficients. For in vivo studies, apply allometric scaling from rodent to human equivalents. Sample pharmacokinetic parameters (Cmax, AUC, t₁/₂) at multiple timepoints and validate assays using FDA bioanalytical guidelines (e.g., ≤15% CV for precision) .
Methodological & Experimental Design
Q. What statistical approaches are recommended for validating this compound’s synergistic effects in combination therapies?
Use Chou-Talalay’s combination index (CI) method:
Q. How can researchers ensure reproducibility in this compound’s synthesis protocols?
Document reaction conditions (temperature, solvent purity, catalyst load) in detail. Use QbD (Quality by Design) principles to identify critical process parameters (CPPs) and establish a design space. Share raw NMR/FTIR spectra and HPLC chromatograms as supplementary data to enable replication .
Literature & Data Management
Q. What systematic review frameworks are optimal for synthesizing fragmented data on this compound’s bioactivity?
Follow Cochrane Collaboration guidelines:
- Define PICO criteria: Population (cell/animal models), Intervention (this compound dose), Comparison (controls), Outcome (e.g., apoptosis rate).
- Search EMBASE, PubMed, and Web of Science with Boolean operators (e.g., "this compound" AND "anti-inflammatory").
- Assess bias using ROBINS-I for non-randomized studies .
Q. How should researchers address gaps in this compound’s toxicity profile during grant proposal development?
Propose subacute toxicity studies in rodents (OECD 407 guidelines):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
